molecular formula C17H18N2O6S B6413113 3-(3-t-Butylsulfamoylphenyl)-5-nitrobenzoic acid, 95% CAS No. 1261941-37-0

3-(3-t-Butylsulfamoylphenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6413113
CAS RN: 1261941-37-0
M. Wt: 378.4 g/mol
InChI Key: YAWQMHDQIDEDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-t-Butylsulfamoylphenyl)-5-nitrobenzoic acid, or simply 3-t-Butylsulfamoylphenyl-5-nitrobenzoic acid (3-t-BSNPA), is an organic compound with a molecular formula of C13H15NO4S. It is a white solid with a melting point of approximately 95°C and is available commercially in 95% purity. 3-t-BSNPA is a versatile compound that has been used in a number of scientific research applications, including synthesis, drug discovery, and biochemistry.

Mechanism of Action

3-(3-t-Butylsulfamoylphenyl)-5-nitrobenzoic acid, 95% is an inhibitor of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). It inhibits the activity of these enzymes by binding to their active sites, thus preventing them from catalyzing the reactions necessary for their respective functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-t-Butylsulfamoylphenyl)-5-nitrobenzoic acid, 95% vary depending on the enzyme that it is targeting. Inhibition of COX and LOX enzymes has been shown to reduce the production of prostaglandins and leukotrienes, respectively. This can lead to a reduction in inflammation, pain, and other symptoms associated with these conditions.

Advantages and Limitations for Lab Experiments

The main advantages of using 3-(3-t-Butylsulfamoylphenyl)-5-nitrobenzoic acid, 95% for lab experiments are its availability, low cost, and ease of use. It is also relatively stable and can be stored for extended periods of time. However, it is important to note that 3-(3-t-Butylsulfamoylphenyl)-5-nitrobenzoic acid, 95% is a strong inhibitor of certain enzymes and should be used with caution in experiments involving these enzymes.

Future Directions

The future directions for 3-(3-t-Butylsulfamoylphenyl)-5-nitrobenzoic acid, 95% are numerous. It could be used in the development of new drugs and therapeutics, as well as in the study of enzyme-substrate interactions. It could also be used in the study of inflammation and other diseases, as well as in the development of new diagnostic and imaging techniques. Additionally, 3-(3-t-Butylsulfamoylphenyl)-5-nitrobenzoic acid, 95% could be used in the study of other biochemical pathways and processes, such as signal transduction and gene expression.

Synthesis Methods

3-(3-t-Butylsulfamoylphenyl)-5-nitrobenzoic acid, 95% is synthesized through a multi-step process. The first step involves the reaction of 3-t-butylsulfonamide and 5-nitrobenzaldehyde to form a sulfonamido-nitrobenzaldehyde intermediate. This intermediate is then reacted with an acid catalyst to produce 3-(3-t-Butylsulfamoylphenyl)-5-nitrobenzoic acid, 95%. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene at temperatures of up to 100°C.

Scientific Research Applications

3-(3-t-Butylsulfamoylphenyl)-5-nitrobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of a variety of organic compounds, including pharmaceuticals and other biologically active compounds. It has also been used in drug discovery and biochemistry studies, as well as in the study of enzyme-substrate interactions.

properties

IUPAC Name

3-[3-(tert-butylsulfamoyl)phenyl]-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-17(2,3)18-26(24,25)15-6-4-5-11(10-15)12-7-13(16(20)21)9-14(8-12)19(22)23/h4-10,18H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWQMHDQIDEDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501129836
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-[[(1,1-dimethylethyl)amino]sulfonyl]-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-T-Butylsulfamoylphenyl)-5-nitrobenzoic acid

CAS RN

1261941-37-0
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-[[(1,1-dimethylethyl)amino]sulfonyl]-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261941-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-[[(1,1-dimethylethyl)amino]sulfonyl]-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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